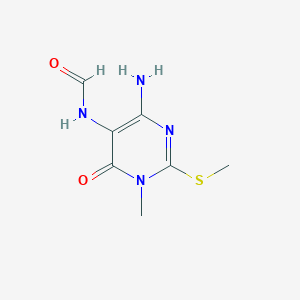

N-(4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)formamide

CAS No.: 64194-61-2

Cat. No.: VC18442351

Molecular Formula: C7H10N4O2S

Molecular Weight: 214.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64194-61-2 |

|---|---|

| Molecular Formula | C7H10N4O2S |

| Molecular Weight | 214.25 g/mol |

| IUPAC Name | N-(4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)formamide |

| Standard InChI | InChI=1S/C7H10N4O2S/c1-11-6(13)4(9-3-12)5(8)10-7(11)14-2/h3H,8H2,1-2H3,(H,9,12) |

| Standard InChI Key | HJPPHOUPJHMQPC-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=O)C(=C(N=C1SC)N)NC=O |

Introduction

Chemical Identification and Structural Properties

Basic Identifiers and Nomenclature

N-(4-Amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)formamide is recognized by two distinct CAS registry numbers: 64194-61-2 and 73038-05-8. Its IUPAC name, N-(4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)formamide, reflects the substitution pattern on the pyrimidine ring. The compound’s canonical SMILES representation, CN1C(=O)C(=C(N=C1SC)N)NC=O, and Standard InChIKey, HJPPHOUPJHMQPC-UHFFFAOYSA-N, provide unambiguous structural descriptors critical for database searches and computational modeling.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Numbers | 64194-61-2, 73038-05-8 | |

| Molecular Formula | C₇H₁₀N₄O₂S | |

| Molecular Weight | 214.25 g/mol | |

| IUPAC Name | N-(4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)formamide | |

| SMILES | CN1C(=O)C(=C(N=C1SC)N)NC=O | |

| InChIKey | HJPPHOUPJHMQPC-UHFFFAOYSA-N | |

| PubChem CID | 245692 (for 64194-61-2) |

Synthesis and Reaction Pathways

Synthetic Routes

Biological Activity and Mechanism of Action

Cyclooxygenase Inhibition

The compound’s primary pharmacological interest lies in its potential to inhibit COX-1 and COX-2 enzymes, which catalyze prostaglandin synthesis during inflammation. Molecular docking studies suggest that the methylsulfanyl and formamide groups interact with hydrophobic pockets near the COX active site, while the amino group forms hydrogen bonds with catalytic residues.

Table 2: Proposed Biological Targets and Effects

| Target | Proposed Interaction | Therapeutic Implication |

|---|---|---|

| COX-1 | Competitive inhibition | Gastroprotective effects |

| COX-2 | Allosteric modulation | Anti-inflammatory/analgesic |

Preclinical Findings

Future Directions and Challenges

Derivative Synthesis and SAR Studies

Structure-activity relationship (SAR) studies are needed to identify critical functional groups. Modifications at position 2 (e.g., replacing methylsulfanyl with sulfonyl) or position 6 (e.g., introducing halogens) could optimize target affinity and metabolic stability.

Pharmacokinetic and Toxicity Profiling

Advanced ADMET (absorption, distribution, metabolism, excretion, toxicity) studies are essential to address bioavailability limitations. Zebrafish or murine models could elucidate hepatotoxicity risks, while microsomal assays may predict cytochrome P450 interactions.

Clinical Translation Barriers

Current barriers include insufficient patent protection, limited industrial partnerships, and regulatory hurdles. Collaborative efforts between academia and pharmaceutical companies are crucial to advance this compound into clinical trials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume